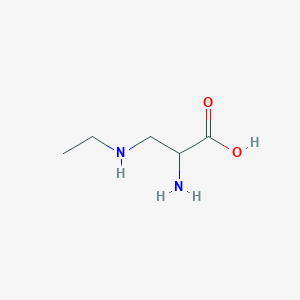![molecular formula C6H6O6 B15211219 [(2,5-Dioxooxolan-3-yl)oxy]acetic acid CAS No. 67810-72-4](/img/structure/B15211219.png)
[(2,5-Dioxooxolan-3-yl)oxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-Dioxotetrahydrofuran-3-yl)oxy)acetic acid typically involves the reaction of maleic anhydride with glyoxylic acid under controlled conditions . The reaction proceeds through a Diels-Alder reaction followed by hydrolysis to yield the desired product. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Acetic acid or water
Catalyst: None required
Industrial Production Methods
Industrial production of 2-((2,5-Dioxotetrahydrofuran-3-yl)oxy)acetic acid follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Continuous stirred-tank reactors (CSTR)
Purification: Crystallization and filtration
Yield Optimization: Use of high-purity starting materials and optimized reaction conditions to maximize yield.
化学反応の分析
Types of Reactions
2-((2,5-Dioxotetrahydrofuran-3-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 2,5-Dioxotetrahydrofuran-3-carboxylic acid.
Reduction: 2,5-Dihydroxytetrahydrofuran-3-yl acetic acid.
Substitution: Various substituted acetic acid derivatives.
科学的研究の応用
2-((2,5-Dioxotetrahydrofuran-3-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition studies.
作用機序
The mechanism of action of 2-((2,5-Dioxotetrahydrofuran-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in metabolic pathways, such as dehydrogenases and oxidases.
Pathways: Inhibition of key enzymes leading to altered metabolic flux and potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 2,5-Dioxotetrahydrofuran-3-carboxylic acid
- 2,5-Dihydroxytetrahydrofuran-3-yl acetic acid
- 3-Furanacetic acid, tetrahydro-2,5-dioxo-
Uniqueness
2-((2,5-Dioxotetrahydrofuran-3-yl)oxy)acetic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its tetrahydrofuran ring with keto groups provides distinct reactivity compared to other similar compounds .
特性
CAS番号 |
67810-72-4 |
|---|---|
分子式 |
C6H6O6 |
分子量 |
174.11 g/mol |
IUPAC名 |
2-(2,5-dioxooxolan-3-yl)oxyacetic acid |
InChI |
InChI=1S/C6H6O6/c7-4(8)2-11-3-1-5(9)12-6(3)10/h3H,1-2H2,(H,7,8) |
InChIキー |
YWRDHIUJAHYAAO-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)OC1=O)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Quinolinamine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B15211180.png)


![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B15211202.png)
![5-Amino-6-cyano-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide](/img/structure/B15211213.png)



